2,6-DIFLUOROBENZOIC-D3 ACID

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluorobenzoic acid is a chemical compound with the formula C7H4F2O2 . It is a major degradation product of diflubenzuron . It has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide and methyl 2,6-difluorobenzoate .

Synthesis Analysis

2,6-Difluorobenzoic acid has been synthesized using yttrium (III) ions and bicinchoninic acid (BCA). The presence of fluorinating agents, such as 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid (2,6-DFBA), and perfluorohexanoic acid (PFHxA) result in μ3-F bridged metal hexaclusters (Y6F8) that form a three-dimensional MOF (Y–BCA-3D). It was found that Y3+ can break highly stable C–F bonds in aromatic and aliphatic fluorinated compounds .Molecular Structure Analysis

The molecular structure of 2,6-Difluorobenzoic acid is available as a 2D Mol file or as a computed 3D SD file . The geometry of 2,6-difluorobenzoic acid was optimized using quantum chemical calculations .Chemical Reactions Analysis

Fluorinated benzoic acids, including 2,6-Difluorobenzoic acid, have received increasing attention as conservative tracers in petrochemical exploration and geochemical investigations due to their favorable physico-chemical properties .Physical And Chemical Properties Analysis

2,6-Difluorobenzoic acid has a molecular weight of 158.1023 . It is a solid substance with a melting point of 157-161 °C (lit.) .Safety and Hazards

2,6-Difluorobenzoic acid may cause skin irritation and serious eye irritation. It may be harmful if swallowed or inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,6-DIFLUOROBENZOIC-D3 ACID involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,6-DIFLUOROBENZOIC ACID", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Deuterated chloroform (CDCl3)" ], "Reaction": [ "Step 1: Dissolve 2,6-DIFLUOROBENZOIC ACID in deuterated chloroform and add a catalytic amount of deuterium oxide (D2O). Stir the mixture at room temperature for several hours to exchange the non-labile protons with deuterium atoms.", "Step 2: Evaporate the solvent under reduced pressure and dissolve the deuterated product in deuterated water.", "Step 3: Add sodium deuteroxide (NaOD) to the solution and stir at room temperature for several hours to replace the carboxylic acid proton with a deuterium atom.", "Step 4: Acidify the solution with hydrochloric acid (HCl) to precipitate the deuterated product.", "Step 5: Collect the precipitate by filtration and wash with water to obtain 2,6-DIFLUOROBENZOIC-D3 ACID as a white solid." ] } | |

CAS番号 |

1219804-21-3 |

分子式 |

C7H4F2O2 |

分子量 |

161.122 |

IUPAC名 |

3,4,5-trideuterio-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |

InChIキー |

ONOTYLMNTZNAQZ-CBYSEHNBSA-N |

SMILES |

C1=CC(=C(C(=C1)F)C(=O)O)F |

同義語 |

2,6-DIFLUOROBENZOIC-D3 ACID |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

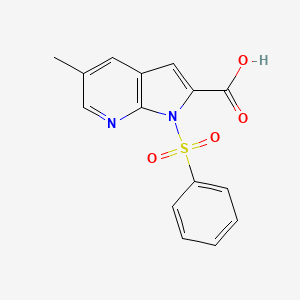

![5-Bromo-2-chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B566875.png)

![6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B566876.png)

![N-(4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B566883.png)